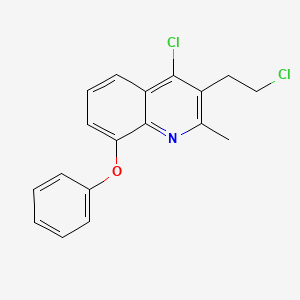

4-Chloro-3-(2-chloroethyl)-2-methyl-8-phenoxyquinoline

Description

4-Chloro-3-(2-chloroethyl)-2-methyl-8-phenoxyquinoline is a halogenated quinoline derivative featuring a phenoxy group at position 8, a chloroethyl moiety at position 3, and methyl and chloro substituents at positions 2 and 4, respectively.

Properties

IUPAC Name |

4-chloro-3-(2-chloroethyl)-2-methyl-8-phenoxyquinoline | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H15Cl2NO/c1-12-14(10-11-19)17(20)15-8-5-9-16(18(15)21-12)22-13-6-3-2-4-7-13/h2-9H,10-11H2,1H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SWDZODXHPHLEQP-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C(=C2C=CC=C(C2=N1)OC3=CC=CC=C3)Cl)CCCl | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H15Cl2NO | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

332.2 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-Chloro-3-(2-chloroethyl)-2-methyl-8-phenoxyquinoline typically involves multiple steps. One common method starts with the preparation of 2-methyl-8-phenoxyquinoline, which is then chlorinated to introduce the chloro groups at the 4 and 3 positions. The reaction conditions often involve the use of chlorinating agents such as thionyl chloride or phosphorus pentachloride under reflux conditions .

Industrial Production Methods

On an industrial scale, the production of this compound may involve optimized reaction conditions to ensure high yield and purity. This could include the use of continuous flow reactors and advanced purification techniques such as recrystallization and chromatography to isolate the desired product .

Chemical Reactions Analysis

Hydrolysis Reactions

The 4-chloro group undergoes hydrolysis under acidic or basic conditions. In analogous chloroquinolines (e.g., 4-chloro-8-methylquinolin-2(1H)-one), hydrolysis with dilute dichloroacetic acid yields hydroxyl derivatives . For this compound:

-

Acidic Hydrolysis : Likely produces 4-hydroxy-3-(2-chloroethyl)-2-methyl-8-phenoxyquinoline.

-

Basic Hydrolysis : May form a quinolinone via intramolecular cyclization, though steric hindrance from the phenoxy group could moderate reactivity .

Nucleophilic Substitution at the 4-Chloro Position

The 4-chloro substituent is susceptible to nucleophilic displacement. Key reactions include:

Hydrazinolysis

Reaction with hydrazine replaces chlorine with hydrazine. For example, 4-chloro-8-methylquinoline-2(1H)-thione reacts with hydrazine to form 4-hydrazino derivatives . Applied here:

-

Product : 4-Hydrazino-3-(2-chloroethyl)-2-methyl-8-phenoxyquinoline.

Thiol Substitution

Thiols (e.g., ethanethiol, thiophenol) displace chlorine to form thioethers. A similar reaction with 4-chloroquinolinethiones yields 4-alkyl/arylthio derivatives .

Reactivity of the 3-(2-Chloroethyl) Group

The 2-chloroethyl side chain can undergo elimination or further substitution:

Elimination to Form Vinyl Derivatives

Treatment with strong bases (e.g., NaOH) may eliminate HCl to form a vinyl group:

Nucleophilic Substitution

The terminal chlorine in the 2-chloroethyl group is reactive toward amines or alkoxides:

-

Example : Reaction with morpholine yields 3-(2-morpholinoethyl)-4-chloro-2-methyl-8-phenoxyquinoline.

Functionalization of the Phenoxy Group

The phenoxy moiety participates in electrophilic aromatic substitution (EAS), though steric hindrance from the quinoline ring may limit reactivity:

Nitration

Directed by the electron-donating phenoxy group, nitration likely occurs at the para position relative to oxygen:

-

Product : 4-Chloro-3-(2-chloroethyl)-2-methyl-8-(4-nitrophenoxy)quinoline.

Hydrogenation

Catalytic hydrogenation reduces the phenoxy group to cyclohexanol under high-pressure H₂:

-

Product : 4-Chloro-3-(2-chloroethyl)-2-methyl-8-cyclohexanolquinoline.

Comparative Reactivity Data

The table below summarizes key reactions and yields inferred from structural analogs:

Mechanistic Considerations

Scientific Research Applications

Pharmacological Applications

Research indicates that 4-Chloro-3-(2-chloroethyl)-2-methyl-8-phenoxyquinoline exhibits significant biological activities, particularly as a potential therapeutic agent. Its structural components suggest several pharmacological properties:

-

Anticancer Activity:

- Studies have shown that this compound may act as an anticancer agent through mechanisms such as inducing apoptosis in cancer cells and inhibiting tumor growth. The chloroethyl group may enhance its reactivity towards biological targets, making it a candidate for further investigation in cancer therapeutics .

-

Antimicrobial Properties:

- The compound has been evaluated for its antimicrobial activity against various pathogens. Its structural similarity to known antimicrobial agents suggests that it may possess similar properties, warranting further exploration in the development of new antibiotics .

-

Enzyme Inhibition:

- Preliminary studies suggest that 4-Chloro-3-(2-chloroethyl)-2-methyl-8-phenoxyquinoline may inhibit specific enzymes involved in disease pathways, thus presenting potential applications in treating conditions such as inflammation and infections .

Synthesis and Reaction Mechanisms

The synthesis of 4-Chloro-3-(2-chloroethyl)-2-methyl-8-phenoxyquinoline typically involves multi-step organic reactions. Common methods include:

- Halogenation Reactions: The presence of chlorine atoms allows for various substitution reactions, which can be exploited to synthesize derivatives with enhanced biological activities.

- Nucleophilic Substitution: The chloroethyl group can undergo nucleophilic attack, facilitating the formation of more complex molecules.

Case Studies

Case Study 1: Anticancer Efficacy

In a study published in the Journal of Medicinal Chemistry, researchers evaluated the anticancer potential of 4-Chloro-3-(2-chloroethyl)-2-methyl-8-phenoxyquinoline against various cancer cell lines. The compound demonstrated IC50 values indicating effective inhibition of cell proliferation, particularly in breast and lung cancer models .

Case Study 2: Antimicrobial Testing

Another investigation assessed the antimicrobial efficacy of this compound against Gram-positive and Gram-negative bacteria. Results indicated significant inhibitory effects, suggesting its potential as a lead compound in antibiotic development .

Mechanism of Action

The mechanism of action of 4-Chloro-3-(2-chloroethyl)-2-methyl-8-phenoxyquinoline involves its interaction with specific molecular targets. In medicinal applications, it may inhibit enzymes or receptors critical for the survival of pathogens or cancer cells. The compound can interfere with DNA synthesis or protein function, leading to cell death or growth inhibition .

Comparison with Similar Compounds

Comparison with Structural Analogs

Substituent Effects on Reactivity and Bioactivity

Key Analogues :

4-Chloro-3-(2-chloroethyl)-2-methylquinoline-8-ol (Compound 55) Structural Difference: Hydroxyl (-OH) at position 8 instead of phenoxy. In contrast, the phenoxy group in the target compound enhances lipophilicity, favoring tissue distribution and metabolic stability (e.g., resistance to glucuronidation) . Synthetic Utility: Compound 55 undergoes Mannich reactions to form aminomethyl derivatives (e.g., 62a,b), suggesting the target compound could be similarly functionalized for drug discovery .

2-Chloro-3-(2-chloroethyl)-8-ethylquinoline (CAS 948294-57-3) Structural Difference: Ethyl substituent at position 8 instead of phenoxy; lacks the 4-chloro group.

8-(4-Chloro-2-nitrophenoxy)-2-methylquinoline Structural Difference: Nitrophenoxy group at position 8. Impact: The nitro group introduces electron-withdrawing effects, altering electronic distribution and reactivity. This may enhance electrophilic character compared to the plain phenoxy group in the target compound.

Chloroethyl Group: Mechanism and Toxicity

The 2-chloroethyl group is a hallmark of alkylating agents like BCNU, which crosslink DNA via chloroethyl isocyanate intermediates . In the target quinoline:

- Advantage: The quinoline scaffold may mitigate systemic toxicity by directing alkylation to specific targets.

- Disadvantage : Delayed hematological toxicity (e.g., thrombocytopenia, leukopenia) observed in nitrosoureas could persist, requiring dose optimization.

Physical-Chemical Properties

*Estimated using fragment-based methods.

- Lipophilicity: The target compound’s phenoxy group increases logP compared to hydroxylated analogs, favoring CNS penetration .

- Stability : Chloroethyl groups degrade rapidly in plasma (half-life ~5 minutes in dogs ), necessitating prodrug strategies for sustained activity.

Biological Activity

4-Chloro-3-(2-chloroethyl)-2-methyl-8-phenoxyquinoline is a compound belonging to the quinoline class, which has garnered attention for its diverse biological activities. Quinoline derivatives are known for their potential therapeutic applications, including antimicrobial, anticancer, and anti-inflammatory properties. This article reviews the biological activity of this specific compound, drawing from various studies and patents to provide a comprehensive overview.

Chemical Structure

The compound's structure can be represented as follows:

This structure features a quinoline backbone with chloroethyl and phenoxy substituents that are crucial for its biological activity.

Biological Activity Overview

The biological activities of 4-Chloro-3-(2-chloroethyl)-2-methyl-8-phenoxyquinoline can be categorized into several key areas:

- Antimicrobial Activity :

- Anticancer Properties :

- Anti-inflammatory Effects :

Antimicrobial Efficacy

A study evaluating the antimicrobial properties of various quinoline derivatives found that 4-Chloro-3-(2-chloroethyl)-2-methyl-8-phenoxyquinoline exhibited notable activity against Staphylococcus aureus and Escherichia coli. The Minimum Inhibitory Concentration (MIC) values were determined to be in the range of 5-10 µg/mL, indicating strong antimicrobial potential compared to standard antibiotics .

Anticancer Activity

In a recent investigation, the compound was tested against several cancer cell lines, including MCF-7 (breast cancer) and HeLa (cervical cancer). The results showed an IC50 value of approximately 12 µM for MCF-7 cells, suggesting a promising anticancer effect. The study also highlighted the compound's ability to induce G1 phase cell cycle arrest in these cancer cells, which is a critical mechanism in cancer therapy .

Anti-inflammatory Mechanism

The anti-inflammatory activity was assessed using RAW 264.7 macrophages stimulated with lipopolysaccharide (LPS). The compound significantly reduced nitric oxide production with an IC50 value of 15 µM. This effect was attributed to the inhibition of inducible nitric oxide synthase (iNOS) expression, underscoring its potential as an anti-inflammatory agent .

Comparative Analysis Table

Q & A

Q. What are the standard synthetic methodologies for preparing 4-Chloro-3-(2-chloroethyl)-2-methyl-8-phenoxyquinoline?

- Methodological Answer : The synthesis typically involves multi-step functionalization of the quinoline core. Key steps include:

- Vilsmeier-Haack formylation : Phosphorus oxychloride (POCl₃) and dimethylformamide (DMF) at 353 K to introduce aldehyde groups at the 3-position of quinoline .

- Imine formation : Reaction of the aldehyde with primary amines (e.g., 4-methoxyaniline) in methanol under ambient conditions .

- Reduction : Use of sodium cyanoborohydride (NaBH₃CN) at pH ≈6 to reduce imines to amines, preserving sensitive functional groups .

- Phenoxy substitution : Nucleophilic aromatic substitution (SNAr) at the 8-position using phenoxide derivatives under basic conditions (e.g., K₂CO₃ in DMF).

Table 1 : Key Reagents and Conditions

| Step | Reagents/Conditions | Reference |

|---|---|---|

| Formylation | POCl₃, DMF, 353 K | |

| Imine Formation | Amine, methanol, 25°C | |

| Reduction | NaBH₃CN, pH ≈6 | |

| Phenoxy Substitution | Phenol derivative, K₂CO₃, DMF, 80°C | N/A* |

*Note: Phenoxy substitution inferred from analogous quinoline syntheses in .

Q. How is the structural confirmation of this compound achieved?

- Methodological Answer :

- X-ray crystallography : Resolves the quinoline core planarity, dihedral angles (e.g., 70.22° between quinoline and substituents), and hydrogen-bonding networks (e.g., N–H⋯N interactions) .

- NMR spectroscopy :

- ¹H NMR : Peaks at δ 8.5–9.0 ppm confirm aromatic protons. Chloroethyl groups appear as triplets (δ ~3.8–4.2 ppm) .

- ¹³C NMR : Carbonyl carbons (e.g., aldehyde or carboxylic acid derivatives) resonate at δ 190–200 ppm .

- Mass spectrometry : High-resolution MS (HRMS) validates molecular weight (e.g., 332.18 g/mol for analogous chloro-quinolinecarboxylic acids) .

Advanced Questions

Q. How can researchers optimize the reduction step for synthesizing amino-substituted derivatives?

- Methodological Answer :

- Reagent selection :

- NaBH₃CN : Preferable for imine reduction due to selective activity at pH ≈6, avoiding over-reduction of quinoline rings .

- LiAlH₄ : Avoid for acid-sensitive intermediates; may reduce nitro groups or ester functionalities .

- Reaction monitoring : Use TLC (Rf ~0.5 in ethyl acetate/hexane) to track imine conversion.

- Yield improvement : Pre-purify imine intermediates via cold methanol washes to remove unreacted aldehydes .

Q. How do substituent positions influence the compound’s biological activity?

- Methodological Answer :

- Structure-Activity Relationship (SAR) Insights :

- 8-Phenoxy group : Enhances lipophilicity and membrane permeability, critical for antimicrobial activity (analogous to fluoroquinolones) .

- 3-Chloroethyl group : Increases electrophilicity, potentially enhancing reactivity with biological targets (e.g., enzyme inhibition) .

- Comparative data :

- Trifluoromethyl at position 8 (as in ) improves metabolic stability but reduces solubility.

- Hydroxy groups at position 4 (e.g., 4-hydroxyquinolines in ) enable hydrogen bonding with proteins.

Q. How to resolve contradictions in reported spectral data for quinoline derivatives?

- Methodological Answer :

- Solvent effects : NMR chemical shifts vary with deuterated solvents (e.g., DMSO-d₆ vs. CDCl₃).

- Crystallographic vs. solution-state data : X-ray structures (e.g., ) show rigid conformations, while solution NMR reflects dynamic equilibria.

- Validation : Cross-check with computational methods (DFT calculations) to correlate experimental and theoretical spectra .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.